Ácido 2-ciano-4,4-dimetilpent-2-enoico

Descripción general

Descripción

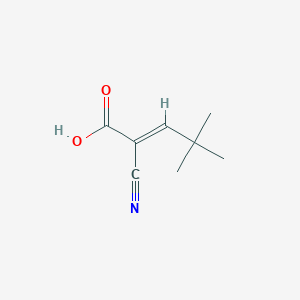

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is characterized by a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentene backbone with two methyl groups at the fourth carbon. This compound is known for its applications in organic synthesis and research.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is utilized in organic synthesis as a building block for various chemical reactions. Its structure allows it to participate in:

- Michael Addition Reactions : This compound can act as a Michael acceptor due to the presence of both the alkene and the cyano group, facilitating the formation of carbon-carbon bonds.

- Condensation Reactions : It can undergo condensation with amines or alcohols to form more complex molecules.

Case Study: Synthesis of Cyanoacetic Acid Derivatives

A study demonstrated the use of 2-pentenoic acid, 2-cyano-4,4-dimethyl- in synthesizing cyanoacetic acid derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals. The reaction conditions were optimized to achieve high yields and selectivity.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its ability to interact with biological molecules. Its potential applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, suggesting its role as a lead compound for developing new anticancer drugs.

- Immunomodulators : The structural features may allow it to modulate immune responses, making it a candidate for treating autoimmune diseases.

Case Study: Anticancer Activity

In vitro studies have shown that modifications of 2-pentenoic acid, 2-cyano-4,4-dimethyl- lead to compounds that inhibit tumor growth in specific cancer models. These findings support further exploration into its therapeutic potential.

Agricultural Applications

The compound's reactivity and ability to form derivatives make it useful in agriculture:

- Pesticide Development : Its derivatives can be designed to enhance pest resistance or act as herbicides.

- Plant Growth Regulators : Research has explored its potential as a plant growth regulator, impacting physiological processes in plants.

In material science, compounds like 2-pentenoic acid, 2-cyano-4,4-dimethyl- are explored for their potential in polymer chemistry:

- Polymerization Reactions : It can be used as a monomer or co-monomer in the production of specialty polymers with desirable properties.

Case Study: Polymer Development

Research has investigated the polymerization of this compound with other monomers to create materials with enhanced thermal stability and mechanical properties, suitable for high-performance applications.

Mecanismo De Acción

Target of Action

It’s worth noting that this compound is structurally similar to other cyanoacrylic acid derivatives, which are often used as dyes in dye-sensitized solar cells (dsscs) . These dyes typically interact with semiconductor materials like titanium dioxide (TiO2) in DSSCs .

Mode of Action

These electrons are then transferred to the conduction band of the semiconductor material, initiating an electric current .

Biochemical Pathways

As a dye in DSSCs, its primary role is in the conversion of light energy into electrical energy, rather than interacting with biological systems .

Result of Action

In the context of DSSCs, the action of 2-Cyano-4,4-dimethylpent-2-enoic acid results in the generation of an electric current. When the dye absorbs sunlight, it excites electrons that are then transferred to the conduction band of the semiconductor material. This initiates an electric current, which is the desired outcome in DSSCs .

Action Environment

The efficacy and stability of 2-Cyano-4,4-dimethylpent-2-enoic acid, like other dyes used in DSSCs, can be influenced by various environmental factors. These include the intensity and wavelength of the incident light, the temperature, and the specific design and materials of the DSSC . The compound should be stored in a sealed and dry environment at 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Pentenoic acid, 2-cyano-4,4-dimethyl- can be synthesized through the reaction of cyanoacetic acid with isobutyraldehyde in the presence of pyrrolidine as a catalyst . The reaction is typically carried out in dry pyridine at room temperature for several hours. The product is then extracted using ethyl acetate and purified through washing and drying processes.

Another method involves the reaction of cyanoacetic acid with pivalaldehyde in methanol, using sodium hydroxide as a base . The reaction mixture is stirred at 40°C for 16 hours, followed by concentration and precipitation to obtain the desired product.

Industrial Production Methods

Industrial production methods for 2-Pentenoic acid, 2-cyano-4,4-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Pentenoic acid, 2-cyano-4,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-3,3-dimethylbut-2-enoic acid: Similar structure but with different positioning of methyl groups.

2-Cyano-4,4-dimethylpentanoic acid: Lacks the double bond present in 2-Pentenoic acid, 2-cyano-4,4-dimethyl-.

Uniqueness

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is unique due to its specific structural features, such as the presence of both a cyano group and a carboxylic acid group on a pentene backbone. This combination of functional groups makes it a versatile intermediate in organic synthesis and research .

Actividad Biológica

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pentenoic acid backbone along with a cyano group and two methyl groups at the 4-position, contributes to its distinctive reactivity and potential therapeutic uses. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : Approximately 153.18 g/mol

- Structure : The compound features a double bond characteristic of alkenes and functional groups typical of carboxylic acids, influencing its reactivity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 153.18 g/mol |

| Functional Groups | Carboxylic acid, Cyano |

Interaction with Biological Molecules

Research indicates that 2-pentenoic acid, 2-cyano-4,4-dimethyl- can interact with various biological molecules, which may elucidate its mechanisms of action. The compound's ability to bind with proteins is particularly noteworthy, as it may influence its pharmacological effects. Studies have shown that compounds with similar structures often exhibit varying degrees of biological activity based on their functional groups and molecular arrangements.

Applications in Therapeutics

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. For instance, compounds like ribavirin have been used in antiviral therapies, and understanding the activity of related compounds can lead to novel drug development strategies .

Case Studies

- Antiviral Activity : A study investigated the use of macromolecular prodrugs derived from ribavirin and related compounds. The findings suggested that structural modifications could enhance antiviral efficacy while reducing side effects associated with traditional ribavirin treatments. Although not directly involving 2-pentenoic acid, the insights gained from these studies can inform future research on similar compounds .

- Kinase Inhibition : The potential for 2-pentenoic acid, 2-cyano-4,4-dimethyl- to act as a kinase inhibitor has been explored through various assays. Kinases play a critical role in cellular signaling pathways, and inhibitors can be valuable in cancer therapy. The compound's ability to modulate kinase activity could position it as a candidate for further investigation in cancer treatment protocols .

Toxicology and Safety Profile

Understanding the safety profile of 2-pentenoic acid, 2-cyano-4,4-dimethyl- is essential for its application in pharmaceuticals. Toxicological assessments are necessary to evaluate potential adverse effects when used in therapeutic contexts. Preliminary studies suggest that while some structural analogs exhibit toxicity, further research is needed to establish the safety parameters specific to this compound .

Comparative Analysis

To better understand the unique properties of 2-pentenoic acid, 2-cyano-4,4-dimethyl-, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | C₁₁H₁₃NOS | Contains a thioether group |

| 4,4-Dimethyl-2-pentenoic acid | C₇H₁₂O₂ | Lacks the cyano group |

| 3-Cyano-3-methylbutanoic acid | C₇H₁₁NO₂ | Different carbon skeleton |

Propiedades

IUPAC Name |

(E)-2-cyano-4,4-dimethylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCRQFJRXAZYEJ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.